molecular formula C7H12N4 B1392883 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1251925-31-1

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No. B1392883
M. Wt: 152.2 g/mol
InChI Key: FYKDYYGNYLGWCA-UHFFFAOYSA-N
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Description

“2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H12N4 . It is a member of the triazolopyridine family, which are heterocyclic compounds containing a triazolo ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” consists of a pyridine ring fused with a 1,2,4-triazole ring . The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” include its molecular formula (C7H12N4), and its CID number (50987770) in the PubChem database . Other specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Applications in Optical Sensors and Chemical Synthesis

Optical Sensors and Biological Applications 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine, due to its heterocyclic nature, falls under the broader category of compounds that have garnered attention for their role in the synthesis of optical sensors. These sensors, often incorporating pyrimidine derivatives, exhibit exquisite sensing capabilities due to the ability of these compounds to form both coordination and hydrogen bonds. The diverse biological and medicinal applications of these compounds, including their role in forming optical sensors, have been extensively explored in the literature (Jindal & Kaur, 2021).

Diverse Industrial Applications 3 and 4-substituted amino-1,2,4-triazoles, a category closely related to the compound , are utilized extensively in various industries. They serve as the foundational raw material for fine organic synthesis, finding applications in agriculture (pesticides), pharmaceuticals, dyes, and high-energy materials, among others. These compounds also find unique applications in the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, highlighting the broad spectrum of industrial relevance (Nazarov et al., 2021).

Synthesis of Novel CNS Acting Drugs Research has indicated that heterocycles with heteroatoms like nitrogen (N), which is a feature of 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine, form a significant class of organic compounds with potential CNS activity. These compounds, due to their structural properties, may serve as lead molecules for the synthesis of novel drugs aimed at treating CNS disorders. The research has identified a wide array of compounds with potential CNS effects, emphasizing the versatility and potential of these chemical structures in medicinal chemistry (Saganuwan, 2017).

Future Directions

The future directions of “2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Triazolopyrimidines have shown promise in various areas of medicinal chemistry, including antiviral research .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKDYYGNYLGWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

CAS RN

1251925-31-1
Record name 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 2
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 3
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 4
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 5
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 6
2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

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